molecular formula C15H10N2O6 B5987366 (3E)-3-[2-(5-Methylfuran-2-YL)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-3-[2-(5-Methylfuran-2-YL)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B5987366
M. Wt: 314.25 g/mol
InChI Key: WDJRZNFTFZMTQM-GHXNOFRVSA-N
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Description

(3E)-3-[2-(5-Methylfuran-2-YL)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoxazinone core, a nitro group, and a furan ring, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(5-Methylfuran-2-YL)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common approach includes the condensation of 5-methylfuran-2-carbaldehyde with 2-amino-3-nitrobenzoic acid under acidic conditions to form the intermediate. This intermediate then undergoes cyclization and oxidation reactions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(5-Methylfuran-2-YL)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring and benzoxazinone core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-[2-(5-Methylfuran-2-YL)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Studies may focus on its ability to inhibit specific enzymes or receptors, providing insights into its mechanism of action and potential as a pharmaceutical agent.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(5-Methylfuran-2-YL)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The nitro group and benzoxazinone core are likely to play key roles in its biological activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity through interactions with specific binding pockets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[2-(5-Methylfuran-2-YL)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one: shares similarities with other benzoxazinone derivatives and nitro-containing compounds.

    Benzoxazinone derivatives: These compounds often exhibit similar reactivity and biological activity due to the presence of the benzoxazinone core.

    Nitro-containing compounds: The nitro group is a common feature in many bioactive molecules, contributing to their reactivity and potential therapeutic properties.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, including the furan ring, nitro group, and benzoxazinone core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[(Z)-2-hydroxy-2-(5-methylfuran-2-yl)ethenyl]-7-nitro-1,4-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6/c1-8-2-5-13(22-8)12(18)7-11-15(19)23-14-6-9(17(20)21)3-4-10(14)16-11/h2-7,18H,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJRZNFTFZMTQM-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C(=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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